![molecular formula C22H19N5O2S B2974470 N-(2-甲氧基苯基)-2-[6-(4-吡唑-1-基苯基)吡啶嗪-3-基]硫代乙酰胺 CAS No. 1004185-35-6](/img/structure/B2974470.png)
N-(2-甲氧基苯基)-2-[6-(4-吡唑-1-基苯基)吡啶嗪-3-基]硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSP is a small molecule that belongs to the class of pyridazine derivatives and has shown promising results in various preclinical studies.
科学研究应用
药理评估和毒性评估
M. Faheem (2018) 的一项研究探讨了 1,3,4-恶二唑和吡唑衍生物的计算和药理学潜力,调查了它们与表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标的相互作用。该研究旨在评估这些化合物的毒性、肿瘤抑制、抗氧化、镇痛和抗炎潜力,结果表明某些衍生物在所有检测中均表现出适度的抑制作用。这表明此类化合物与开发针对炎症和癌症的治疗剂相关 (Faheem,2018 年)。
抗癌和抗菌活性
E. Darwish 等人 (2014) 的研究重点是合成和评估新型杂环化合物,包括用于抗菌应用的磺酰基部分。该研究旨在创造具有潜在抗菌功效的新化合物,突出了此类化学结构在对抗细菌感染中的重要性 (Darwish,2014 年)。
I. Yushyn、Serhii Holota 和 Roman Lesyk (2022 年) 的另一项重要贡献集中在药效团杂交方法上,用于设计具有抗癌特性的类药物小分子。他们的工作涉及合成一种新型的非稠合吡唑啉类杂合分子,展示了有效的体外抗癌活性。这项研究强调了将吡唑啉结构纳入抗癌药物设计中的潜力 (Yushyn 等人,2022 年)。
抗氧化活性
K. Chkirate 等人 (2019) 研究了由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物的抗氧化潜力。该研究证明了合成的配体和配合物的显着抗氧化活性,强调了此类化合物在开发抗氧化疗法中的作用 (Chkirate 等人,2019 年)。
作用机制
Target of Action
The primary targets of a compound are typically proteins such as enzymes, receptors, or ion channels that the compound binds to, initiating a biological effect. Identifying these targets often involves biochemical assays, genetic screens, or computational predictions .
Mode of Action
This refers to how the compound interacts with its target and the biochemical or cellular changes that result. This could involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other possibilities. Techniques like X-ray crystallography or cryo-electron microscopy can help elucidate these interactions at a molecular level .
Biochemical Pathways
A compound can affect various biochemical pathways, either directly (by acting on enzymes or other proteins involved in the pathway) or indirectly (by influencing the regulation of the pathway). Techniques like metabolomics or transcriptomics can help identify these affected pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors like solubility, stability, and permeability can influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of a compound’s action can be diverse, ranging from changes in gene expression or cellular signaling to effects on cell growth or survival. These effects can be studied using a variety of cell biology, molecular biology, and biochemical techniques .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. Understanding these factors often requires both in vitro studies (in a controlled laboratory environment) and in vivo studies (in a living organism) .
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-20-6-3-2-5-19(20)24-21(28)15-30-22-12-11-18(25-26-22)16-7-9-17(10-8-16)27-14-4-13-23-27/h2-14H,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPUBMBWHJZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。